4-bromo-7-ethoxy-6-methoxy-1H-indole-2-carboxylic Acid
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Overview
Description
4-bromo-7-ethoxy-6-methoxy-1H-indole-2-carboxylic Acid is a useful research compound. Its molecular formula is C12H12BrNO4 and its molecular weight is 314.135. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivative Formation
A strategy for synthesizing 6-bromo-5-methoxy-1H-indole-3-carboxylic acid, a structurally related compound, was developed, highlighting its significance as an important scaffold for anti-inflammatory natural compounds like Herdmanine D (Sharma, P. et al., 2020). This suggests similar potential applications for the 4-bromo-7-ethoxy-6-methoxy variant in synthesizing bioactive compounds.
Synthesis of indolecarboxylic acids, which are closely related to the target compound, has been explored, indicating their usefulness in creating compounds with potential physiological activities (Kasahara, A. et al., 2007).
Biological and Pharmacological Research
- Brominated tryptophan derivatives, including indole carboxylic acids, have been investigated for their antimicrobial properties, particularly against Staphylococcus epidermidis, demonstrating the potential of brominated indoles in medicinal chemistry (Segraves, N. L. & Crews, P., 2005).
Chemical Properties and Transformations
Research on the synthesis of hydroxyindole-3-carboxylic acids starting from similar compounds like benzyloxyindoles provides insight into chemical transformations and properties relevant to the target compound (Marchelli, R. et al., 1969).
Studies on synthesizing ellipticine from indole dicarboxylic anhydrides reveal the potential of indole derivatives in creating complex molecules with pharmaceutical relevance (Miki, Y. et al., 2001).
Expedient routes to synthesize bromo-dimethoxyindole building blocks, including indole carboxylic acid derivatives, have been developed, highlighting their utility in transition metal-mediated cross-coupling chemistry (Huleatt, P. et al., 2008).
New indole derivatives, including those with carboxylic acid groups, have been synthesized and evaluated for their anti-inflammatory activity, indicating the therapeutic potential of such compounds (Nakkady, S. et al., 2000).
Mechanism of Action
Target of Action
The primary targets of 4-bromo-7-ethoxy-6-methoxy-1H-indole-2-carboxylic acid It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for treatment .
Mode of Action
The specific mode of action of This compound Indole derivatives are known to interact with their targets, resulting in changes that contribute to their biological activities . The exact nature of these interactions and changes would depend on the specific targets involved.
Biochemical Pathways
The biochemical pathways affected by This compound Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple pathways . The downstream effects of these pathways would depend on the specific biological activity being influenced.
Result of Action
The molecular and cellular effects of This compound Given that indole derivatives are known to have various biological activities , it can be inferred that this compound may have similar effects. The exact nature of these effects would depend on the specific targets and pathways involved.
Properties
IUPAC Name |
4-bromo-7-ethoxy-6-methoxy-1H-indole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO4/c1-3-18-11-9(17-2)5-7(13)6-4-8(12(15)16)14-10(6)11/h4-5,14H,3H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOTCPFDSZUYCOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=C(C=C1OC)Br)C=C(N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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